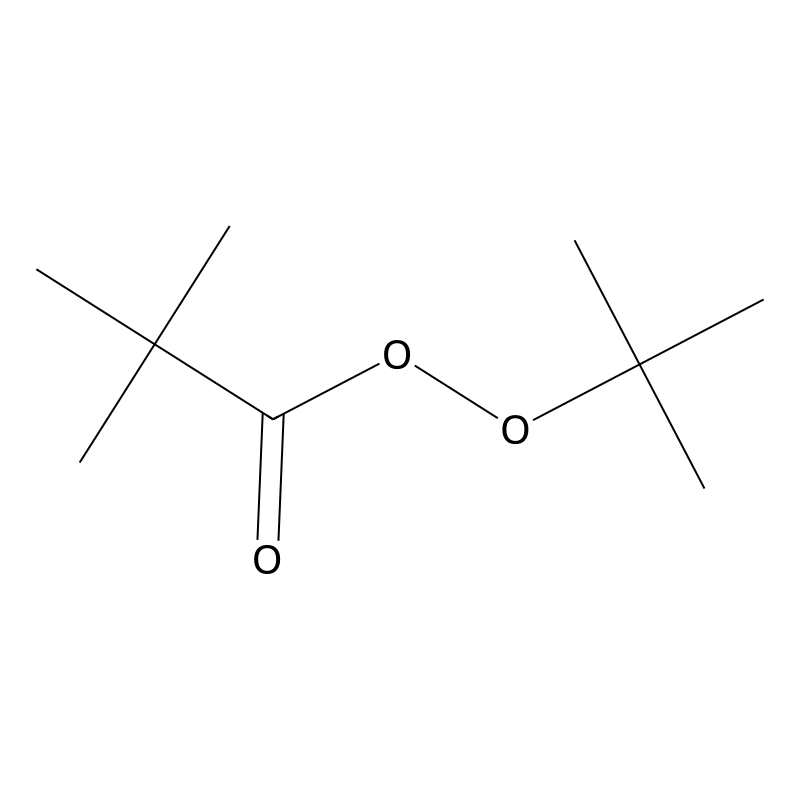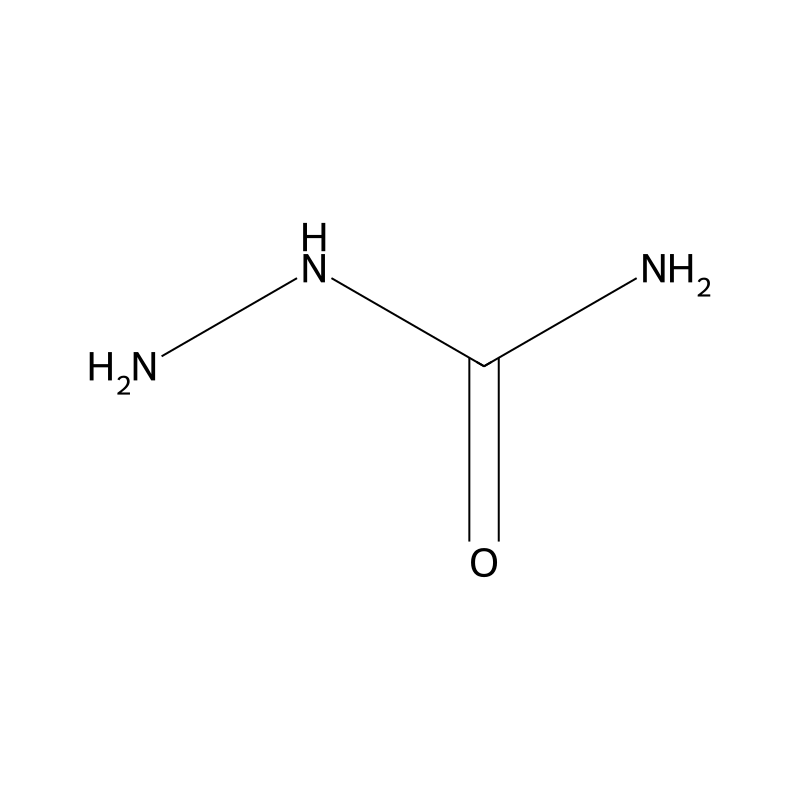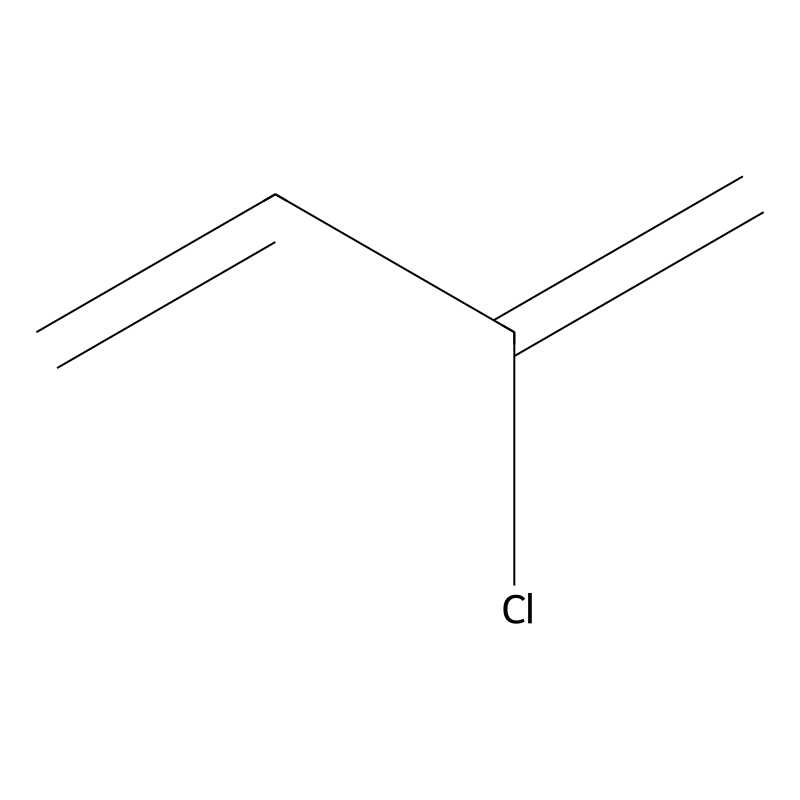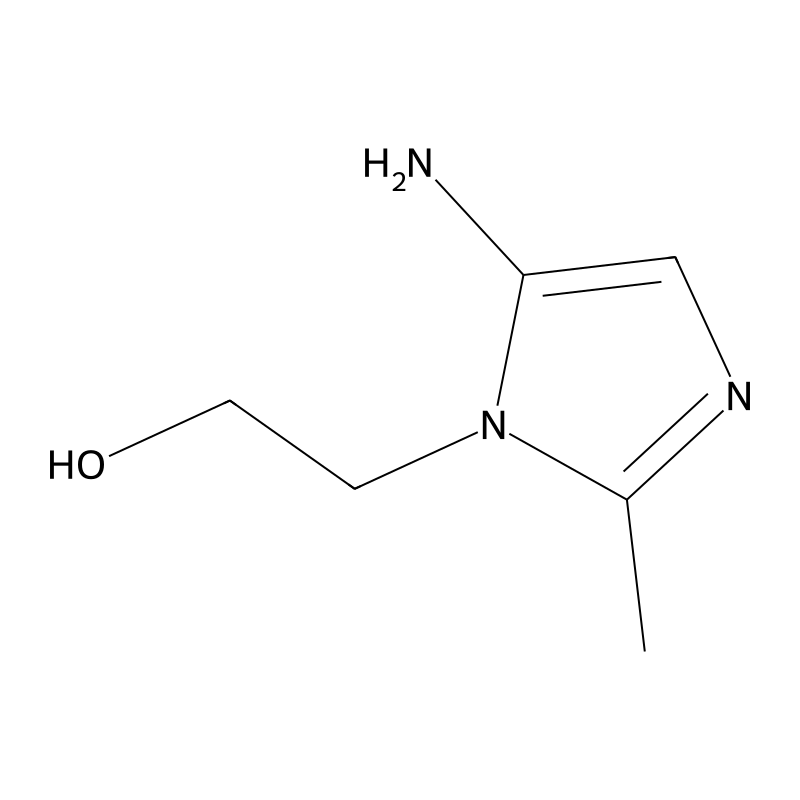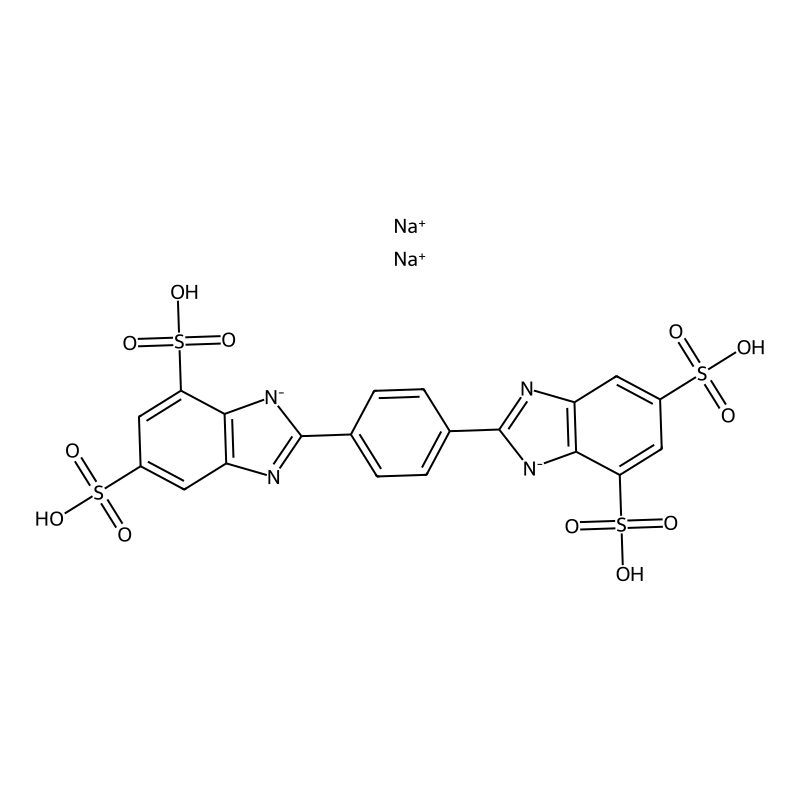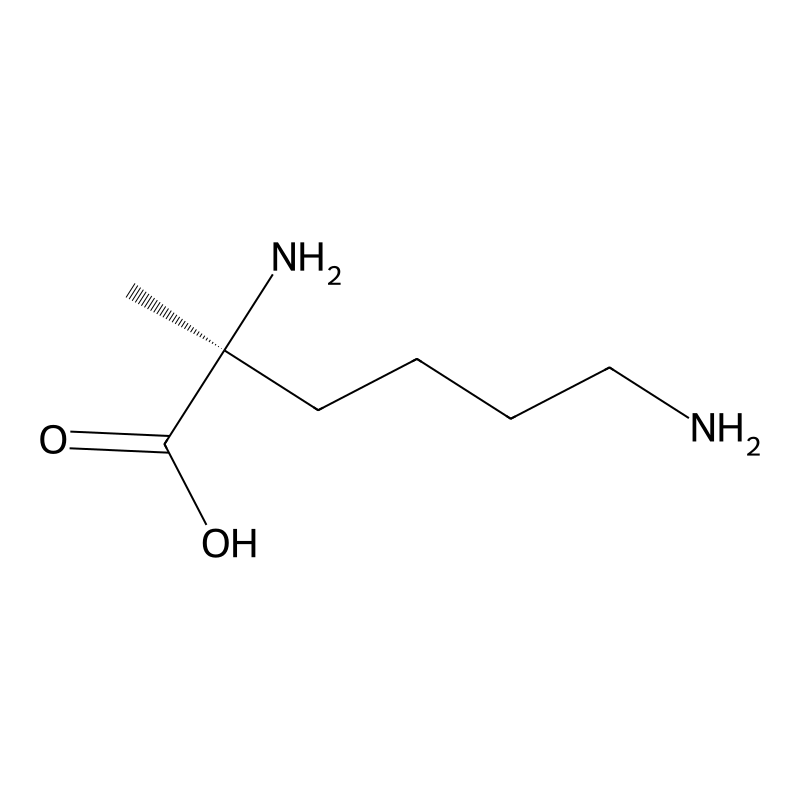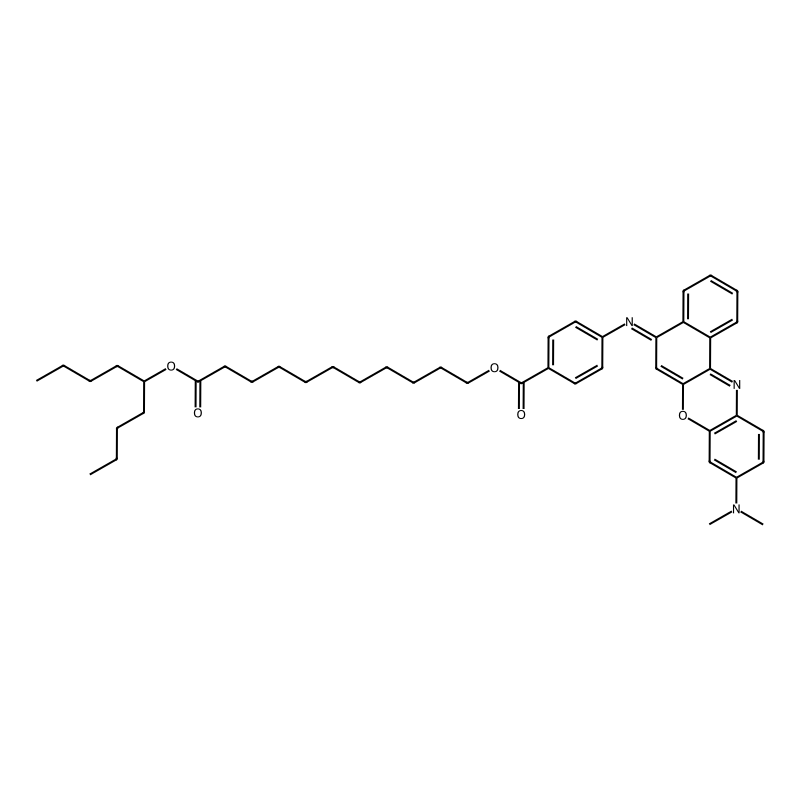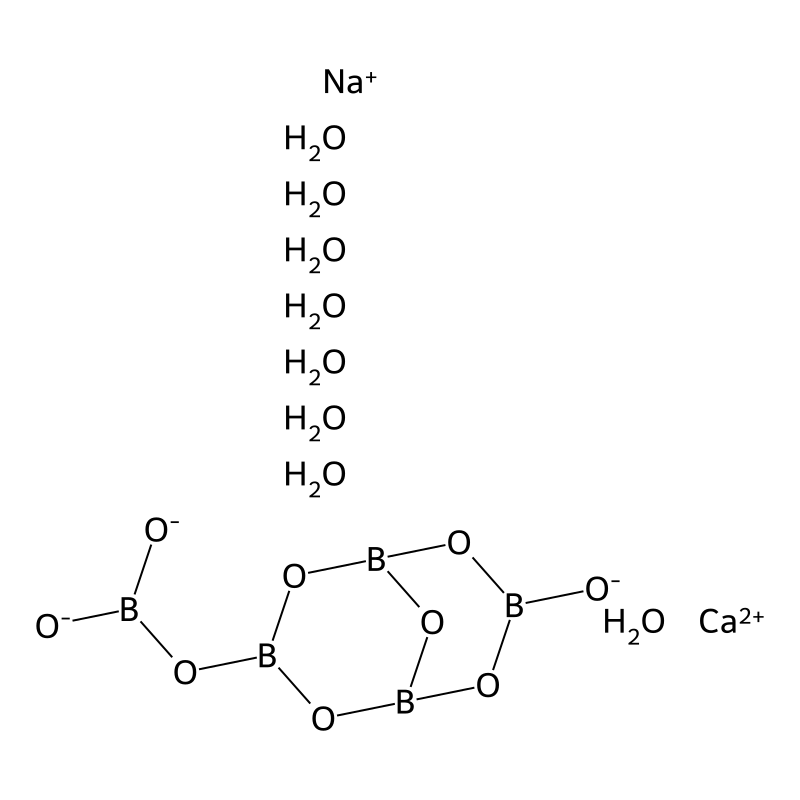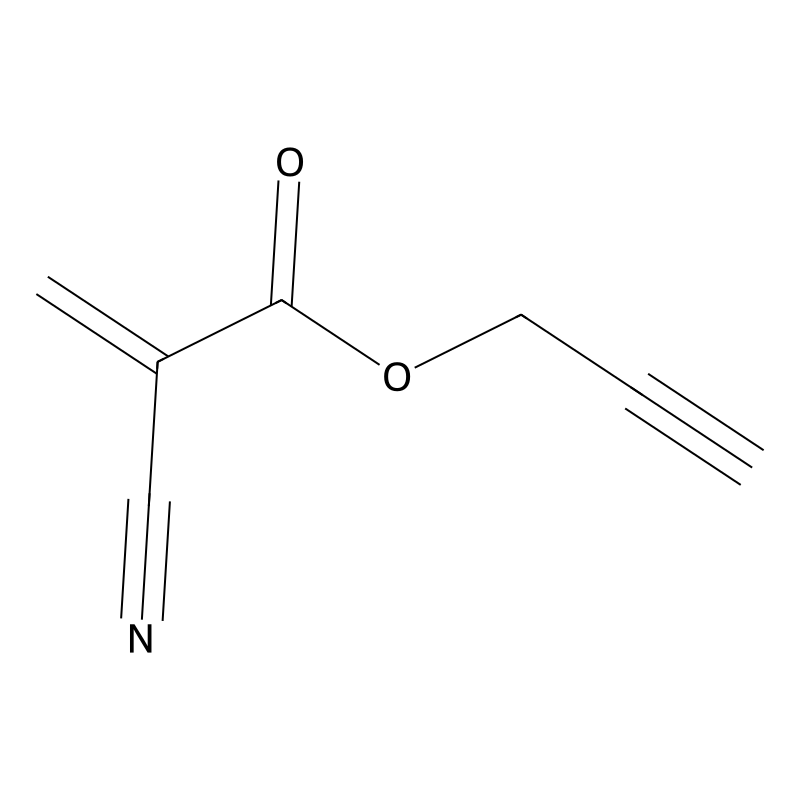Guaiacol
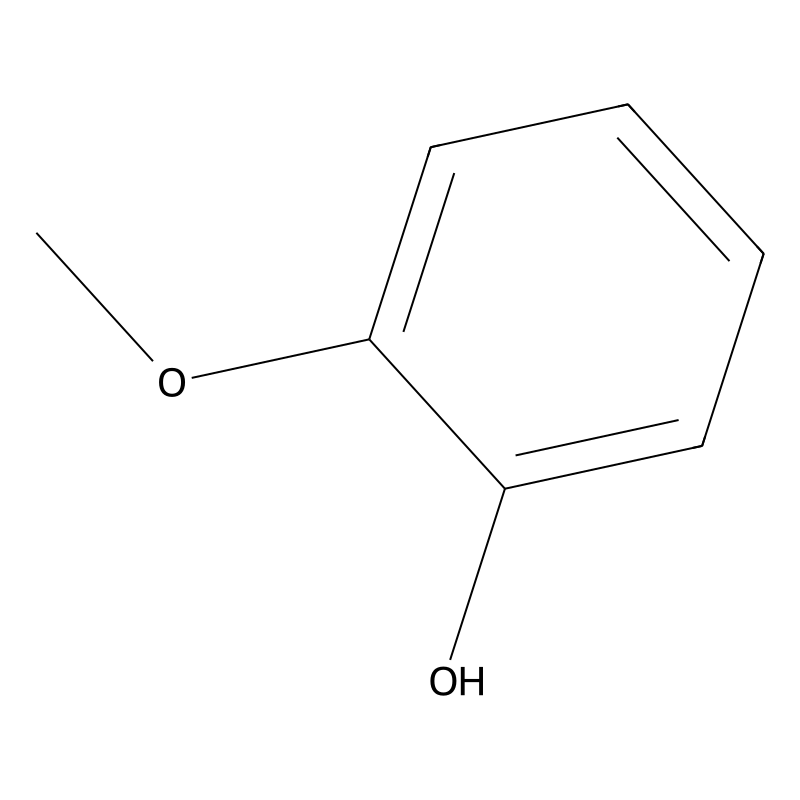
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
DARK-BROWN POWDER; CREOSOTE ODOR; SHARP PHENOLIC TASTE; PARTLY SOL IN WATER /CALCIUM DERIVATIVE/
SOL IN 150-200 PARTS WATER; SOL IN GLYCEROL, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, OILS
Soluble in carbon tetrachloride
Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution
1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol
In water 18,700 mg/L at 25 °C
18.7 mg/mL at 15 °C
slightly soluble in water
very soluble (in ethanol)
Synonyms
Canonical SMILES
Potential Treatment for Adult Polyglucosan Body Disease (APBD)
Recent research suggests Guaiacol as a potential therapeutic candidate for APBD, a rare genetic disorder characterized by the accumulation of abnormal carbohydrates in various organs. Studies have shown that Guaiacol:
- Reduces polyglucosan levels: It lowers the accumulation of polyglucosans, the harmful carbohydrates, in peripheral nerves, liver, and heart tissues in animal models [National Institutes of Health (.gov): ].
- Improves lifespan and motor function: Treatment with Guaiacol extended the lifespan and improved the grip strength in mice with APBD, indicating potential benefits for motor function [National Institutes of Health (.gov): ].
Guaiacol, chemically known as 2-methoxyphenol, is an organic compound with the formula . It is a colorless to yellowish viscous liquid that is primarily derived from the pyrolysis of lignin, a complex organic polymer found in plant cell walls. Guaiacol occurs naturally in various plants and is a significant component of wood smoke and essential oils from sources such as celery seeds and tobacco leaves . Its characteristic aroma is often associated with the flavor of roasted coffee and whiskey, making it valuable in the food industry.
- Pyrolysis: Under high temperatures, guaiacol decomposes, producing various products such as methane, carbon monoxide, pyrocatechol, and phenol. The bond dissociation energy for the O-C bond in the methoxy group is relatively low, facilitating its breakdown during thermal reactions .
- Nitration: Guaiacol can undergo nitration to form nitro derivatives such as 4-nitroguaiacol and 6-nitroguaiacol. These compounds are relevant in atmospheric chemistry and can contribute to secondary organic aerosol formation .
- Oxidation: Guaiacol can be oxidized to yield various products, including vanillin, through a series of reactions involving intermediates like mandelic acid .
Guaiacol exhibits several biological activities. It is recognized for its role as an expectorant, helping to relieve coughs by loosening mucus in the respiratory tract. Additionally, it possesses antiseptic properties and has been used locally as an anesthetic. Guaiacol's derivatives are also studied for their potential anti-inflammatory and antioxidant effects .
Guaiacol can be synthesized through various methods:
- Methylation of Catechol: This method involves treating catechol with dimethyl sulfate or similar reagents to introduce a methoxy group .
- From Lignin: Industrially, guaiacol can be extracted from lignin through pyrolysis or thermochemical processes that break down lignin into phenolic compounds .
- Laboratory Synthesis: Laboratory methods may include hydrolysis of o-anisidine or selective demethylation of dimethylated catechol .
Guaiacol has diverse applications across several fields:
- Flavoring Agent: It is widely used in the food industry as a flavor enhancer due to its pleasant aroma.
- Pharmaceuticals: As an expectorant and antiseptic, guaiacol is incorporated into cough syrups and other medicinal formulations .
- Chemical Intermediate: Guaiacol serves as a precursor for synthesizing vanillin and other aromatic compounds, making it valuable in both food flavoring and fragrance industries .
Research indicates that guaiacol interacts with atmospheric components, particularly water vapor, leading to the formation of protonated methoxyphenols. These interactions can influence atmospheric chemistry and contribute to secondary organic aerosol formation . Additionally, studies have shown guaiacol's role in enzymatic reactions where it reacts with hydrogen peroxide in the presence of peroxidases to form tetraguaiacol, which can be quantified spectrophotometrically .
Guaiacol shares structural similarities with several other phenolic compounds. Here are some comparable compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Phenol | Simple aromatic alcohol; used as an antiseptic | |
| Catechol | Contains two hydroxyl groups; used in dyes | |
| Vanillin | Derived from guaiacol; widely used flavoring agent | |
| Syringol | Contains two methoxy groups; found in lignin | |
| 4-Methylguaiacol | Methylated derivative; contributes to aroma |
Uniqueness of Guaiacol: Guaiacol's unique structure featuring a single methoxy group distinguishes it from catechol (which has two hydroxyl groups) and vanillin (which has additional carbonyl functionality). Its role as both a flavoring agent and a precursor for various chemical syntheses further emphasizes its significance in both natural and industrial contexts.
Physical Description
Liquid
Other Solid
White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon
Colorless or yellowish oily refractive liquid with a smoky odor; [Merck Index] A greasy material with a smoky odor and taste; [ChemIDplus] Light yellow viscous liquid; [MSDSonline]
Solid
Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odou
Color/Form
Faintly yellowish, limpid, oily liquid or yellow crystals
White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid
Hexagonal prisms
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
ABOUT 203 °C
205 °C
Flash Point
73.9 °C (165 °F) (CLOSED CUP); 85 °C (185 °F) (OPEN CUP)
180 °F (open cup)
Heavy Atom Count
Taste
Vapor Density
Density
NOT LESS THAN 1.076 @ 25 °C/25 °C
1.1287 g/cu cm at 21 °C
1.129-1.140
LogP
1.32
log Kow = 1.32
Odor
Aromatic odor
CHARACTERISTIC SWEET ODOR, SLIGHTLY PHENOLIC
Odor Threshold
Decomposition
Melting Point
32 °C
28 °C
UNII
Related CAS
GHS Hazard Statements
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Drug Indication
Therapeutic Uses
MEDICATION (VET): TOPICALLY (1.0-1.5%), IN UDDER AND WOUND TREATMENT OINTMENTS & IN POULTICES; WHEN ELIMINATED BY RESP MUCOUS MEMBRANES, SLIGHT ANTISEPTIC & LOCAL ANESTHETIC EFFECTS MAY OCCUR. INTERNALLY ... USED IN ANTIFERMENT & ANTIBLOAT MIXTURES.
ANTIPYRETIC; STYPTIC; ASTRINGENT
MEDICATION (VET): PARASITICIDE, DEODORANT
Disinfectants; Expectorants
Medication (Vet): ... Oral or parenteral mucolytic antiseptic antitussive in bronchopneumonias. ... Inhalant. In antiphlogistic, anodyne liquids on congested udders, in horse leg paints, and in poultices. Spray over tail biting swine to ... discourage cannibalism. Parenteral /dosage/ in camphorated oil. US mfr use 50 mg/mL concentration.
For the symptomatic relief of coughs associated with colds, bronchial catarrh, influenza and upper respiratory tract infections such as laryngitis and pharyngitis. Codeine is a well-known centrally acting cough suppressant. Guaiacol acts as an expectorant, loosening bronchial secretions in the respiratory tract. /Guaiacol, codeine combination/
ATC Code
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA08 - Creosote
Vapor Pressure
0.1 [mmHg]
0.103 mm Hg 25 °C
Pictograms

Irritant
Other CAS
8001-58-9
8021-39-4
Absorption Distribution and Excretion
Excreted by rabbits in combined form with sulfate (15%) and glucuronic acid (72%).
CREOSOTE IS RAPIDLY ABSORBED FROM THE GASTROENTERIC TRACT AND THROUGH THE SKIN. IT APPEARS TO BE EXCRETED IN THE URINE MAINLY IN CONJUGATION WITH SULFURIC, HEXURONIC, & OTHER ACIDS. OXIDATION ALSO OCCURS WITH THE FORMATION OF CMPD THAT IMPART A SMOKY APPEARANCE TO THE URINE. TRACES ARE EXCRETED BY WAY OF THE LUNGS.
Medical experience indicates that toxic quantities can be absorbed through the skin quite readily.
Methoxyphenol largely absorbed from digestive tract and stored in blood, kidneys, and respiratory organs. Excreted by rabbits in combined form with sulfate (15%) and glucuronic acid (72%).
Metabolism Metabolites
Several strains of Aspergillus niger hydroxylated anisole to give o-hydroxyanisole as main product.
o-Methoxyphenol yields 3-methoxycatechol probably in rabbit; yields o-methoxyphenyl sulfate probably in rabbit. o-Methoxyphenol yields catechol in rat; yields 1,2-dimethoxybenzene in mouse, rabbit, guinea pig, and rat. /From table/
Wikipedia
Tricyclobutabenzene
Drug Warnings
WHEREVER CREOSOTE IS INDICATED FOR INTERNAL MEDICATION CREOSOTE FROM WOOD TAR SHOULD BE DISPENSED & UNDER NO CIRCUMSTANCES SHOULD CREOSOTE FROM COAL TAR BE GIVEN, UNLESS EXPLICITLY SO DIRECTED.
Do not use in Cats.
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Methods of Manufacturing
Distillation of wood tar or coal tar; reaction of o-dichlorobenzene with alkali to form catechol, followed by methylation
Guaiacol is prepared by monomethylation of catechol using methyl halides or dimethyl sulfate. Monomethylation of catechol can also be accomplished with methanol in the presence of phosphoric acid, phosphates, or an ion exchanger.
... By mercuric oxide oxidation of lignin; ... by oxidation of anisole with trifluoroperoxyacetic acid; ... from acetovanillone and zinc chloride.
By extracting beechwood creosote with alcoholic potash, washing with ether, crystallizing potash compound from alcohol, and decomposing it with dilute sulfuric acid; also from ortho-anisidine by diazotization and subsequent action of dilute sulfuric acid.
General Manufacturing Information
All Other Basic Organic Chemical Manufacturing
Phenol, 2-methoxy-: ACTIVE
Creosote, wood: ACTIVE
NOT PRODUCED COMMERCIALLY IN USA
/INCOMPATIBLE WITH/ ACACIA, ALBUMIN; CUPRIC, FERRIC, GOLD AND SILVER SALTS; OXIDIZERS. ... /VET:/ HAS BEEN USED AS EXPECTORANT, GASTRIC SEDATIVE & GI ANTISEPTIC.
CREOSOTE IS AN OILY DISTILLATE FROM WOOD TARS, CONSISTING /MAINLY/ OF PHENOLIC CMPD, GUAIACOL, CRESOL, & METHYLCRESOL ... .
IN THE PAST ... WOOD CREOSOTE ENJOYED ... USE IN TREATMENT OF PULMONARY TUBERCULOSIS & ABSCESSES OF LUNG. HOWEVER, MODERN THERAPY HAS REMOVED THIS MATERIAL FROM MOST TREATMENT REGIMES.
For more General Manufacturing Information (Complete) data for CREOSOTE, WOOD (7 total), please visit the HSDB record page.
Constitutes 60-90% of beechwood creosote
Analytic Laboratory Methods
Method: AOAC 938.15; Procedure: titrimetric method; Analyte: guaiacol; Matrix: drugs; Detection Limit: not provided.
TITRATION DETERMINATION FOR SOLID & LIQUID GUAIACOL CMPD. /GUAIACOL CMPD/
DETECTION LIMITS GIVEN FOR GUAIACOL ON SILICA GEL THIN-LAYER CHROMATOGRAPHIC FILMS & SILICA GEL 6 FILMS.
A COLORIMETRIC METHOD BASED ON THE FORMATION OF A BLUE COMPLEX OF GUAIACOL WITH REDUCED CHLORAMPHENICOL WAS DEVELOPED.
Storage Conditions
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Interactions
Absorption was delayed when ibuprofen and guaiacol administered simultaneously.
Stability Shelf Life
Darkens on exposure to air and light
Dates
Molecular Insights into the Contribution of Specialty Barley Malts to the Aroma of Bottom-Fermented Lager Beers
Michael Féchir, Klaas Reglitz, Veronika Mall, Jens Voigt, Martin SteinhausPMID: 34264656 DOI: 10.1021/acs.jafc.1c01846
Abstract
Specialty barley malts provide unique aroma characteristics to beer; however, the transfer of specialty malt odorants to beer has not yet been systematically studied. Therefore, three beers were brewed: (1) exclusively with kilned base barley malt, (2) with the addition of a caramel barley malt, and (3) with the addition of a roasted barley malt. Major odorants in the beers were identified by aroma extract dilution analysis followed by quantitation and calculation of odor activity values (OAVs). The caramel malt beer was characterized by outstandingly high OAVs for odorants such as ()-β-damascenone, 2-acetyl-1-pyrroline, methionol, 2-ethyl-3,5-dimethylpyrazine, and 4-hydroxy-2,5-dimethylfuran-3(2
)-one, whereas the highest OAV for 2-methoxyphenol was obtained in the roasted malt beer. Quantifying odorants in the malts revealed that the direct transfer from malt to beer played only a minor role in the amount of malt odorants in the beers, suggesting a substantial formation from precursors and/or a release of encapsulated odorants during brewing.
QM-Cluster Model Study of the Guaiacol Hydrogen Atom Transfer and Oxygen Rebound with Cytochrome P450 Enzyme GcoA
Qianyi Cheng, Nathan J DeYonkerPMID: 33784103 DOI: 10.1021/acs.jpcb.0c10761
Abstract
The key step of the O-demethylation of guaiacol by GcoA of the cytochrome P450-reductase pair was studied with DFT using two 10-residue and three 15-residue QM-cluster models. For each model, two reaction pathways were examined, beginning with a different guaiacol orientation. Based on this study, His354, Phe349, Glu249, and Pro250 residues were found to be important for keeping the heme in a planar geometry throughout the reaction. Val241 and Gly245 residues were needed in the QM-cluster models to provide the hydrophobic pocket for an appropriate guaiacol pose in the reaction. The aromatic triad Phe75, Phe169, and Phe395 may be necessary to facilitate guaiacol migrating into the enzyme active site, but it does not qualitatively affect kinetics and thermodynamics of the proposed mechanism. All QM-cluster models created byagree very well with previous experimental work. This study provides details for better understanding enzymatic O-demethylation of lignins to form catechol derivatives by GcoA.
10-Dehydrogingerdione ameliorates renal endoplasmic reticulum/oxidative stress and apoptosis in alcoholic nephropathy induced in experimental rats
Gehad M Elnagar, Mohamed M Elseweidy, Nesreen M I M Elkomy, Naif A Al-Gabri, Mohamed ShawkyPMID: 34081991 DOI: 10.1016/j.lfs.2021.119673
Abstract
Chronic alcoholism induces kidney injury (KI), leading to increased mortality in alcoholic hepatitis patients. Endoplasmic reticulum stress (ER) represents the main initiator of kidney diseases and alcoholic nephropathy.We used alcoholic nephropathy rat model followed by 10-dehydrogingerdione (10-DHGD) intake as potential modulator. This is to focus on ER/oxidative stress/inflammatory and apoptotic pathways involvement.
Alcoholic nephropathy was induced by alcohol administration (3.7 g/kg/body weight) orally and daily for 45 days. 10-DHGD (10 mg/kg/day) was administered either alone or along with alcohol.
Our results demonstrated significant increase in kidney function parameters like f creatinine, urea, uric acid, and blood urea nitrogen (BUN) levels. Renal ER/oxidative stress markers such as cytochrome P450 family two subfamily E member 1 (CYP2E1), C/EBP homologous protein (CHOP), and endoplasmic glucose-regulated protein 78 (GRP-78) demonstrated also significant increase. Inflammatory mediators like nuclear factor-kappa B (NF-kB), tumor necrosis factor-α (TNF-α), and transforming growth factor-β (TGF-β along with apoptotic marker caspase-3 behaved similarly. Antioxidant molecules like reduced glutathione (GSH), superoxide dismutase (SOD), and catalase demonstrated marked decrease.
10-DHGD administration resulted in significant modulation represented by an enhancement in the kidney functions and the histopathological patterns in a conclusion of its potential to ameliorate the pathological changes (kidney injury) induced by alcohol intake.
Gigantol inhibits proliferation and enhances DDP-induced apoptosis in breast-cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway
Jiahui Huang, Chenxing Liu, Shuna Duan, Ji Lin, Yingyi Luo, Shengchang Tao, Shangping Xing, Xiaofeng Zhang, Haiyan Du, Huan Wang, Chunlei Huang, Gang WeiPMID: 33737087 DOI: 10.1016/j.lfs.2021.119354
Abstract
Gigantol is a bibenzyl compound isolated from orchids of the genus Dendrobium. Gigantol has been demonstrated to possess various pharmacologic (including anticancer) effects. Cisplatin (DDP) has been used and studied as the first-line agent for breast cancer (BC) treatment. Often, its efficacy is jeopardized due to intolerance and organ toxicity. We investigated if gigantol could enhance the anticancer effects of DDP in BC cells and its underlying mechanism of action.The potential pathway of gigantol in BC cells was detected by network-pharmacology and molecular-docking studies. The proliferation and apoptosis of BC cell lines were measured by the MTT assay, colony formation, Hoechst-33342 staining, and flow cytometry. Protein expression was measured by western blotting.
Gigantol could inhibit proliferation of BC cells and enhance DDP-induced apoptosis. According to the results of western blotting, gigantol reinforced DDP-induced anticancer effects through downregulation of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway in BC cells. The effects were consistent with those of the pathway inhibitor LY294002.
Our data might provide new insights into the underlying antitumor effect of gigantol in BC cells. This enhancement effect in the combination of gigantol and DDP may provide many therapeutic benefits in clinical treatment regimens against BC.
The protective role of Zingerone in a murine asthma model via activation of the AMPK/Nrf2/HO-1 pathway
Yingjie Zhu, Chunyan Wang, Jingjing Luo, Shucheng Hua, Dan Li, Liping Peng, Hongmei Liu, Lei SongPMID: 33725040 DOI: 10.1039/d0fo01583k
Abstract
Asthma is one of the most common illnesses associated with chronic airway inflammation; however, there are currently no effective therapies apart from glucocorticoids. Zingerone (ZIN), an active compound isolated from ginger, has been reported to have a broad spectrum of pharmacological properties. In this study, Zingerone was administrated to HO
-stimulated mouse airway epithelial cell line MLE12 cells and asthmatic mice. The concentration of cytokines was evaluated using enzyme-linked immunosorbent assay (ELISA). Hematoxylin-eosin (HE), Periodic Acid-Schiff (PAS) and Masson staining were used for histological analyses. Protein levels in cells or lung tissues were determined using western blot, immunohistochemistry staining. The results showed that treatment with Zingerone dramatically inhibited oxidative stress and the inflammatory response in MLE12 cells stimulated with H
O
and asthmatic mice. Furthermore, Zingerone treatment could decrease the expression of phosphorylated (p)-IκBα and p65 (nuclear) and increase the expression of phosphorylation of AMP-activated protein kinase (p-AMPK), nuclear factor erythroid-2-related factor 2 (Nrf2), and hemeoxygenase-1 (HO-1) to alleviate oxidative damage and inflammation both in vivo and in vitro. In addition, Zingerone treatment reduced the exudation and infiltration of inflammatory cells and suppressed goblet cell hyperplasia in a murine asthma model. Treatment with Zingerone also decreased the level of interleukin (IL)-4, IL-5, IL-13, and increased the level of interferon gamma (IFN-γ) in the BALF and attenuated airway hyperresponsiveness (AHR). However, inhibition of AMPK or Nrf2 suppressed the cellular protective, antioxidative, and anti-inflammatory properties of Zingerone. Taken together, these results demonstrate that Zingerone possesses the potential to relieve asthma via upregulating the AMPK/Nrf2/HO-1 signaling pathway.
Improvement of Oral Bioavailability and Anti-Tumor Effect of Zingerone Self-Microemulsion Drug Delivery System
Xia Cao, Qin Zhu, Qi-Long Wang, Michael Adu-Frimpong, Chun-Mei Wei, Wen Weng, Rui Bao, Ya-Ping Wang, Jiang-Nan Yu, Xi Ming XuPMID: 33610568 DOI: 10.1016/j.xphs.2021.01.037
Abstract
This study sought to prepare a self-microemulsion drug delivery system containing zingerone (Z-SMEDDS) to improve the low oral bioavailability of zingerone and anti-tumor effect. Z-SMEDDS was characterized by particle size, zeta potential and encapsulation efficiency, while its pharmacokinetics and anti-tumor effects were also evaluated. Z-SMEDDS had stable physicochemical properties, including average particle size of 17.29 ± 0.07 nm, the zeta potential of -22.81 ± 0.29 mV, and the encapsulation efficiency of 97.96% ± 0.02%. In vitro release studies have shown the release of zingerone released by Z-SMEDDS was significantly higher than free zingerone in different release media. The relative oral bioavailability of Z-SMEDDS was 7.63 times compared with free drug. Meanwhile, the half inhibitory concentration (IC50)of Z-SMEDDS and free zingerone was 8.45 μg/mL and 13.30 μg/mL, respectively on HepG2. This study may provide a preliminary basis for further clinical research and application of Z-SMEDDS.Efficient Biosynthesis of Raspberry Ketone by Engineered
Bo Yang, Pu Zheng, Dan Wu, Pengcheng ChenPMID: 33593064 DOI: 10.1021/acs.jafc.0c07697
Abstract
Raspberry ketone (RK), the main aroma compound of raspberry fruit, has applications in cosmetics, food industry, and pharmaceutics. In this study, we biosynthesized RK via the catalytic reduction of 4-hydroxybenzylidenacetone using a whole-cell biocatalyst. ReductaseRZS1 from
and glucose dehydrogenase
GDH from
were expressed in
to regenerate NADPH for the whole-cell catalytic reaction. Following the optimization of balancing the coexpression of two enzymes in pRSFDuet-1, we obtained 9.89 g/L RK with a conversion rate of 98% and a space-time yield of 4.94 g/(L·h). The optimum conditions are 40 °C, pH 5.5, and a molar ratio of substrate to auxiliary substrate of 1:2.5. Our study findings provide a promising method of biosynthesizing RK.
Streptomyces tunisiensis DSM 42037 mediated bioconversion of ferulic acid released from barley bran
Nedra Slama, Houda Mankai, Ferid LimamPMID: 33748917 DOI: 10.1007/s11274-021-03031-4
Abstract
Streptomyces tunisiensis DSM 42037 exhibited growth capacity on a minimum medium containing 1% barley bran. This peculiar strain released 83.5% of total ferulic acid present in barley bran after 5 days of incubation and the highest amount of released ferulic acid (19 mg/L) was observed on the 3rd day of incubation. The concentrated supernatant of S. tunisiensis also released ferulic acid from the parietal arabinoxylan complex of barley bran. This strain was able to convert the free ferulic acid into 4-vinyl guaiacol (14 mg/L) and acetovanillone (12 mg/L) at molar yield of 97% and 83% respectively. The biotransformation products were successively purified by preparative thin layer and silica gel column chromatography followed by HPLC and identified byH nuclear magnetic resonance. Streptomyces tunisiensis DSM 42037 could have potential applications in the food, pharmaceutical and cosmetic industries thanks to its ability in biotransforming ferulic acid into 4-vinyl guaiacol and acetovanillone.
Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects
William R Swindell, Manpreet Randhawa, Geovani Quijas, Krzysztof Bojanowski, Ratan K ChaudhuriPMID: 34445461 DOI: 10.3390/ijms22168756
Abstract
Tetrahexyldecyl Ascorbate (THDC) is an L-ascorbic acid precursor with improved stability and ability to penetrate the epidermis. The stability and transdermal penetration of THDC, however, may be compromised by the oxidant-rich environment of human skin. In this study, we show that THDC is a poor antioxidant that degrades rapidly when exposed to singlet oxygen. This degradation, however, was prevented by combination with acetyl zingerone (AZ) as a stabilizing antioxidant. As a standalone ingredient, THDC led to unexpected activation of type I interferon signaling, but this pro-inflammatory effect was blunted in the presence of AZ. Moreover, the combination of THDC and AZ increased expression of genes associated with phospholipid homeostasis and keratinocyte differentiation, along with repression ofand
expression, inhibition of MMP enzyme activity, and increased production of collagen proteins by dermal fibroblasts. Lastly, whereas THDC alone reduced viability of keratinocytes exposed to oxidative stress, this effect was completely abrogated by the addition of AZ to THDC. These results show that AZ is an effective antioxidant stabilizer of THDC and that combination of these products may improve ascorbic acid delivery. This provides a step towards reaching the full potential of ascorbate as an active ingredient in topical preparations.
Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase
Fei Zhou, Robert L Last, Eran PicherskyPMID: 33793924 DOI: 10.1093/plphys/kiaa096
